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Compound of Interest

Compound Name: rhodamine red-X

Cat. No.: B1264340

Get Quote

This document provides a detailed protocol for the use of Rhodamine Red-X (RRX) in

fluorescence in situ hybridization (FISH) applications. It is intended for researchers, scientists,

and professionals in drug development who are looking to visualize the spatial distribution of

specific nucleic acid sequences within cells and tissues.

Introduction
Rhodamine Red-X is a bright and photostable red fluorescent dye that is well-suited for

fluorescence in situ hybridization. Its spectral properties allow for clear separation from other

commonly used fluorophores, making it an excellent choice for multicolor imaging experiments.

[1][2][3] This protocol outlines the key steps for successful in situ hybridization using probes

directly or indirectly labeled with Rhodamine Red-X.

Spectral Properties
Proper filter and laser selection are critical for optimal signal detection. The excitation and

emission maxima for Rhodamine Red-X are provided below.
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Fluorophore Excitation Maximum (nm) Emission Maximum (nm)

Rhodamine Red-X (RRX) 570 - 573 590 - 591

Data sourced from references[1][4].

Rhodamine Red-X is particularly useful for multicolor labeling experiments, for instance in

combination with DyLight™ 405, Alexa Fluor® 488, and Alexa Fluor® 647, as there is minimal

spectral overlap.[1][2][3]

Experimental Workflow
The overall workflow for Rhodamine Red-X in situ hybridization involves several key stages,

from sample preparation to imaging.
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Caption: General workflow for Rhodamine Red-X in situ hybridization.
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Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific

probe, tissue type, and target abundance.

I. Sample Preparation
Fixation:

Fix tissue sections or cells in 4% paraformaldehyde in 1X PBS for 10 minutes at room

temperature.[5]

Wash the samples three times in 1X PBS for 3-5 minutes each.[5]

Permeabilization:

For frozen sections or cultured cells, treat with Proteinase K. The optimal concentration

and incubation time should be determined empirically for each tissue type.[6]

Rinse slides in distilled water.[6]

Immerse slides in an ice-cold 20% (v/v) acetic acid for 20 seconds to further permeabilize

the cells.[6]

Dehydrate the samples by washing for approximately 1 minute each in a graded series of

ethanol (70%, 95%, and 100%) and then air dry.[6]

II. Hybridization
Pre-hybridization:

Add 100 µL of hybridization solution to each slide and incubate for 1 hour in a humidified

chamber at the desired hybridization temperature (typically between 55-62°C).[6]

Probe Preparation and Denaturation:

Dilute the labeled probe to a final concentration of approximately 1 ng/µl in hybridization

buffer.[7]
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Denature the probe by heating at 80-95°C for 2-10 minutes.[6][7]

Immediately chill the probe on ice to prevent re-annealing.[6]

Hybridization:

Drain the pre-hybridization solution from the slides.

Add 50-100 µL of the denatured probe mixture to each sample, ensuring the entire tissue

section is covered.[6]

Cover with a coverslip to prevent evaporation and incubate overnight in a humidified

chamber at 63-65°C.[6][7][8]

III. Post-Hybridization Washes and Detection
Stringency Washes: The goal of these washes is to remove non-specifically bound probe.

The temperature and salt concentration of the wash buffers will determine the stringency.

Low Stringency Wash: Immerse slides in 2x SSC with 50% formamide for 3 washes of 5

minutes each at a temperature between 37-45°C.[6]

High Stringency Wash: Wash slides in 0.1-2x SSC for 3 washes of 5 minutes each at a

temperature between 25-75°C. For probes with high sequence complexity, a higher

temperature (around 65°C) and lower salt concentration (below 0.5x SSC) are

recommended.[6]

Wash twice in MABT (maleic acid buffer with Tween 20) for 30 minutes at room

temperature.[6]

Blocking:

Block the samples with a suitable blocking buffer (e.g., MABT with 2% BSA or serum) for

1-2 hours at room temperature.[6]

Detection (for indirectly labeled probes):
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If using a hapten-labeled probe (e.g., DIG, Biotin), incubate with an anti-hapten antibody

conjugated to an enzyme (e.g., AP or HRP) or a fluorophore. For Rhodamine Red-X
visualization, an anti-hapten antibody can be followed by a secondary antibody conjugated

to Rhodamine Red-X.

Dilute the antibody in blocking buffer according to the manufacturer's instructions and

incubate for 1-2 hours at room temperature or overnight at 4°C.[6][8]

Wash the slides 5 times for 10 minutes each with MABT at room temperature.[6]

Signal Amplification (Optional):

For targets with low expression levels, Tyramide Signal Amplification (TSA) can be

employed.[9] If using an HRP-conjugated antibody, incubate with a tyramide reagent

labeled with Rhodamine. This will result in the deposition of multiple fluorophores at the

site of the probe, significantly amplifying the signal.[9]

IV. Mounting and Visualization
Counterstaining:

Wash the slides with a pre-staining buffer (100 mM Tris pH 9.5, 100 mM NaCl, 10 mM

MgCl2) twice for 10 minutes each at room temperature.[6]

Counterstain the nuclei with a suitable dye such as DAPI.

Mounting:

Mount the coverslip using an anti-fade mounting medium.

Seal the edges of the coverslip with nail polish and store the slides in the dark.

Microscopy:

Visualize the slides using a fluorescence or confocal microscope equipped with

appropriate filters for Rhodamine Red-X and the chosen counterstain.

Reagent and Buffer Compositions
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Reagent/Buffer Composition

20x SSC
3 M NaCl, 0.3 M Sodium Citrate, adjust pH to

7.0

Hybridization Buffer

50% Formamide, 5x SSC, 50 µg/mL Yeast RNA,

100 µg/mL sheared salmon sperm DNA, 1x

Denhardt's solution

MABT
100 mM Maleic acid, 150 mM NaCl, 0.1%

Tween 20, adjust pH to 7.5

Blocking Buffer
MABT with 2% Bovine Serum Albumin (BSA) or

10% heat-inactivated sheep serum

This table provides example compositions. Optimization may be required.

Troubleshooting
Issue Possible Cause Suggestion

High Background

Insufficient washing, probe

concentration too high,

improper blocking.

Increase stringency of washes

(higher temperature, lower

salt), optimize probe

concentration, increase

blocking time.

Weak or No Signal

Probe degradation, insufficient

permeabilization, low target

abundance.

Check probe integrity, optimize

Proteinase K treatment,

consider using a signal

amplification system like TSA.

Autofluorescence
Endogenous fluorophores in

the tissue.

Treat with a quenching agent

(e.g., Sudan Black), use a

narrow bandpass emission

filter.

This comprehensive protocol provides a robust starting point for researchers employing

Rhodamine Red-X in their in situ hybridization experiments. As with any technique, empirical

optimization of key steps is crucial for achieving the highest quality results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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